(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BNO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8,16-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTJBNMNZAUITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The Suzuki-Miyaura reaction is the most widely employed method for synthesizing (4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid. This palladium-catalyzed cross-coupling involves aryl halides and boronic acids to form biaryl structures. A representative protocol involves:
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Substrate Preparation : 5-Chloro-N-cyclohexylbenzo[d]oxazol-2-amine as the aryl halide precursor.
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Catalyst Selection : Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) with tricyclohexylphosphine (PCy₃) in 1,4-dioxane.
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Boron Source : Bis(pinacolato)diboron (B₂pin₂) for boron introduction.
The reaction proceeds under nitrogen at 80°C for 65 hours, achieving a 53% yield after silica gel chromatography. Catalytic efficiency is enhanced by ligand choice, with bulky phosphines (e.g., PCy₃) minimizing side reactions.
Table 1: Key Reaction Parameters for Suzuki-Miyaura Synthesis
Optimization of Boronic Acid Functionalization
Post-coupling, the boronic ester intermediate undergoes hydrolysis to yield the free boronic acid. Critical steps include:
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Purification : Sequential washes with ethyl acetate and brine, followed by silica gel chromatography (0–30% ethyl acetate in hexanes).
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Acidification : Adjusting pH to 6 with NaH₂PO₄ to precipitate the product.
This stage often determines final purity, with residual palladium levels below 50 ppm achievable via chelating agents.
Alternative Synthetic Pathways
Benzoxazole Cyclization Prior to Boronation
An alternative approach involves constructing the benzoxazole moiety before introducing the boronic acid group. This method avoids steric hindrance during cyclization:
Table 2: Comparative Analysis of Cyclization Methods
Direct Boronation of Preformed Benzoxazole
Direct functionalization of 4-bromophenylbenzoxazole with boronic acids offers a streamlined route:
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Conditions : Pd(PPh₃)₄ catalyst, Cs₂CO₃ base, and tetrabutylammonium iodide (TBAI) in DMF/H₂O.
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Yield : 26% after column chromatography, limited by competing debromination.
This method is less favored due to lower efficiency but remains viable for small-scale syntheses.
Advanced Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the gold standard for purifying this compound. Optimal eluent systems include:
Spectroscopic Validation
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¹H NMR : Characteristic peaks at δ 7.66 (d, J = 8.2 Hz, Ar-H) and δ 4.97 (s, B-OH).
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Mass Spectrometry : ESI m/z 239 [M + H]⁺ confirms molecular weight.
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X-ray Crystallography : Monoclinic P2₁/n space group with a = 9.19 Å, b = 5.65 Å.
Challenges and Mitigation Strategies
Boronic Acid Stability
The compound’s sensitivity to protodeboronation necessitates:
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reaction
(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid can be used in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. Transition metal-catalyzed organic synthesis aims to create carbon–carbon (C–C) bonds, and the palladium-catalyzed Suzuki–Miyaura (SM) reaction is important in this respect . With relatively low catalyst loading (0.5–1.5 mol% Pd), it is possible to couple a large variety of aryl chlorides with phenylboronic acids at room temperature .
Reactions with Diaminophenols and Aminophenols
Benzoxazole derivatives can be synthesized through reactions with diaminophenols and aminophenols . For example, 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole (13a) is synthesized by reacting 2,4-diaminophenol (11a) with p-tert-butyl benzoic acid (12a) in polyphosphoric acid . Similarly, o-aminophenol (11b) reacts with aminobenzoic acid (12b) in the presence of PPA to yield 3-(benzo[d]oxazol-2-yl)aniline (13b) .
Reactions with Metal Catalysts
(4-(Diphenylamino)phenyl)boronic acid can be used in reactions with metal catalysts such as tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in tetrahydrofuran, methanol, and water under a nitrogen atmosphere . Similarly, it can react with potassium carbonate and tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane and water at 100℃ under an inert atmosphere .
Comparison with Other Boronic Acids
| Compound | Structure Features | Unique Properties |
|---|---|---|
| 4-Bromophenylboronic Acid | Bromine substitution on phenyl ring | Higher electrophilicity; used in cross-coupling |
| 3-(Benzo[d]oxazol-2-yl)phenylboronic Acid | Similar oxazole structure | Potentially different biological activity profile |
| 4-(Phenyl)-phenylboronic Acid | Simple phenyl substitution | Less complex; used mainly in organic synthesis |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that (4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid exhibits promising antiproliferative properties against various cancer cell lines. Studies have shown that boronic acids can induce cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of phenylboronic acids have demonstrated significant activity in inhibiting cancer cell proliferation, with some compounds showing low micromolar half-maximal inhibitory concentrations (IC50) . The mechanism of action typically involves the disruption of cellular processes such as mitosis and apoptosis, making these compounds candidates for further development as anticancer agents.
Enzyme Inhibition
The boronic acid functionality allows for reversible binding to diols and other biological molecules, making this compound a valuable tool in studying enzyme mechanisms. It has been utilized to probe the active sites of various enzymes, particularly those involved in metabolic pathways. The ability to form stable complexes with target biomolecules enhances its utility in biochemical research .
Synthetic Chemistry
Cross-Coupling Reactions
this compound can serve as a versatile reagent in cross-coupling reactions such as Suzuki coupling. This reaction is pivotal in forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The presence of the benzo[d]oxazole moiety may influence the reactivity and selectivity of these reactions, providing a pathway for synthesizing novel compounds with tailored properties .
Molecular Recognition
The unique structural characteristics of this compound allow it to function as a molecular recognition element. Its ability to selectively bind to certain biological targets can be exploited in sensor technologies and diagnostic applications. By modifying its structure, researchers can enhance its binding affinity and specificity for various analytes .
Material Science
Polymer Chemistry
In polymer science, boronic acids are often used to create dynamic covalent networks due to their ability to form reversible bonds with diols. This compound can contribute to the development of smart materials that respond to environmental stimuli. These materials have potential applications in drug delivery systems and responsive coatings .
Mechanism of Action
The mechanism of action of (4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action .
Comparison with Similar Compounds
Benzo[d]thiazole Analogs
Replacing the benzooxazole moiety with a benzo[d]thiazole group, as in (4-(benzo[d]thiazol-2-yl)phenyl)boronic acid, alters electronic properties. For example, 10-(4-(benzo[d]thiazol-2-yl)phenyl)-10H-phenoxazine (BT) exhibits a $\Delta E{\text{ST}}$ of <0.1 eV and a TADF lifetime of <1 µs, comparable to its oxazole counterpart (BOX) . However, thiazole derivatives may exhibit lower solubility due to increased hydrophobicity .
Oxadiazole Derivatives
(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid replaces benzooxazole with a 1,3,4-oxadiazole ring. Oxadiazoles are stronger electron-withdrawing groups, which can improve metabolic stability in drug candidates but may reduce reactivity in cross-coupling reactions due to decreased boronic acid acidity .
Table 1: Heterocyclic Influence on Key Properties
Substituent Position and Electronic Effects
Para vs. Meta Substitution
(3-(Benzyloxy)phenyl)boronic acid (meta-substituted) and (4-(Benzyloxy)phenyl)boronic acid (para-substituted) demonstrate how substituent position impacts reactivity. Para-substitution generally enhances electronic communication in conjugated systems, improving charge transfer in OLEDs . However, meta-substitution can introduce steric hindrance, reducing coupling efficiency in Suzuki reactions .
Electron-Donating vs. Withdrawing Groups
(4-(Diphenylamino)phenyl)boronic acid incorporates a strong electron-donating diphenylamino group, which shifts absorption/emission spectra to longer wavelengths compared to the electron-withdrawing benzooxazolyl group. This makes it suitable for near-infrared (NIR) dyes in biosensing .
Photophysical Properties
BOX derivatives exhibit short TADF lifetimes (<1 µs) and small $\Delta E_{\text{ST}}$ values (<0.1 eV), outperforming carbazole-based analogs in OLED efficiency. Thiazole analogs (e.g., BT ) show similar photophysical profiles but require optimization for device stability .
Table 2: Photophysical Comparison of TADF Emitters
| Compound | $\lambda_{\text{em}}$ (nm) | $\Delta E_{\text{ST}}$ (eV) | PLQY (%) |
|---|---|---|---|
| BOX (Oxazole) | 450–500 | 0.08 | 85 |
| BT (Thiazole) | 470–520 | 0.09 | 78 |
| Carbazole-based derivative | 430–480 | 0.15 | 65 |
Biological Activity
(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid is a compound that has attracted significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity, including interaction with various biological targets, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further connected to a benzo[d]oxazole moiety. The boronic acid group allows for reversible interactions with diols, making it a versatile agent in biochemical applications. Its structure can be represented as follows:
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The boronic acid moiety can form covalent bonds with serine or cysteine residues in the active sites of enzymes, leading to inhibition. This property is particularly valuable in targeting proteases and kinases involved in cancer progression.
- Molecular Recognition : The compound's unique structure facilitates binding to specific biological targets, enhancing its potential as a therapeutic agent.
Anticancer Activity
Several studies have evaluated the antiproliferative effects of this compound on cancer cell lines. For instance, research has shown that derivatives of phenylboronic acids exhibit significant cytotoxic effects against various cancer types.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A2780 (ovarian cancer) | 15 | Induces apoptosis through caspase activation |
| 3-Fluoro-4-(benzo[d]oxazol-2-yl)phenylboronic acid | MV-4-11 (leukemia) | 10 | Cell cycle arrest at G2/M phase |
The above table summarizes findings from studies indicating that the compound can induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic agent .
Case Studies
- Inhibition of MERS-CoV : A series of studies have explored the inhibitory activity of similar compounds against Middle East respiratory syndrome coronavirus (MERS-CoV). The findings suggest that structural modifications can enhance antiviral activity, highlighting the importance of the benzo[d]oxazole moiety in achieving effective inhibition .
- Antiproliferative Effects : In vitro studies demonstrated that this compound derivatives exhibited low micromolar values for antiproliferative activity across multiple cancer cell lines. The mechanism involved significant alterations in cell cycle dynamics and apoptosis pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Bromophenylboronic Acid | Bromine substitution on phenyl ring | Higher electrophilicity; used in cross-coupling |
| 3-(Benzo[d]oxazol-2-yl)-phenylboronic Acid | Similar oxazole structure | Potentially different biological activity profile |
This comparative analysis illustrates that while other boronic acids exhibit valuable properties, the specific combination of the benzo[d]oxazole moiety with the boronic acid functionality in this compound enhances its interaction potential and biological activity .
Q & A
Q. Critical Factors
- Catalyst Loading: 1-5 mol% Pd for cost-effectiveness and reduced metal contamination.
- Oxygen Sensitivity: Conduct reactions under inert gas (N₂/Ar) to prevent boronic acid oxidation.
- Purification: Use column chromatography (silica gel, eluent: hexane/EtOAc) followed by recrystallization for ≥95% purity.
How can spectroscopic techniques (NMR, MS) validate the structure and purity of this compound?
Q. Basic Characterization Protocol
- ¹H NMR: Expect aromatic protons in δ 7.5–8.5 ppm (benzoxazole and phenyl rings). The boronic acid -B(OH)₂ group may show broad peaks at δ 6.5–8.0 ppm in DMSO-d₆ due to hydrogen bonding .
- ¹³C NMR: Benzo[d]oxazole carbons appear at δ 150–160 ppm (C=N), with aryl carbons at δ 120–140 ppm.
- Mass Spectrometry (ESI-MS): Look for [M+H]⁺ or [M+Na]⁺ peaks. For example, a related compound (C₁₃H₁₀BNO₃) showed m/z 248.1 .
Q. Advanced Analysis
- HSQC/HMBC NMR: Resolve ambiguities in aromatic proton assignments by correlating ¹H-¹³C couplings.
- IR Spectroscopy: Confirm B-O stretching vibrations at ~1340 cm⁻¹.
What are the challenges in achieving high regioselectivity for this compound in Suzuki-Miyaura cross-coupling reactions?
Q. Advanced Mechanistic Insight
- Steric Effects: The benzo[d]oxazole group introduces steric hindrance, favoring coupling at the para position of the boronic acid. Use bulky ligands (e.g., SPhos) to enhance selectivity .
- Electronic Effects: Electron-withdrawing benzo[d]oxazole directs coupling to electron-rich aryl partners. For example, coupling with 4-methoxyphenylboronic acid achieved 85% yield under optimized Pd conditions .
Q. Case Study
| Reaction Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | 85 | |
| 3-Nitrophenylboronic acid | PdCl₂(dppf) | 62 |
How is this compound applied in medicinal chemistry for targeted drug discovery?
Advanced Application
The benzo[d]oxazole-boronic acid scaffold is used to design kinase inhibitors and antimicrobial agents:
- Kinase Inhibition: Derivatives like N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-[4-(aryl)piperazin-1-yl]acetamide show IC₅₀ values <1 µM against EGFR mutants .
- Antimicrobial Activity: Boronic acid’s ability to form reversible bonds with bacterial serine proteases enhances bacteriostatic effects (MIC: 2–8 µg/mL against S. aureus) .
Q. Methodological Tip
- Structure-Activity Relationship (SAR): Modify the boronic acid’s substituents (e.g., electron-withdrawing groups) to enhance binding to target enzymes.
What electrochemical strategies improve the reactivity of this compound in oxidative coupling?
Advanced Electrochemical Study
Under applied potential (200 mV), 4-(methylthio)phenylboronic acid undergoes oxidative coupling to form biaryl linkages. For this compound:
Q. Data from Analogous Systems
| Potential (mV) | Conductance (G₀) | Product Yield (%) |
|---|---|---|
| 100 | 10⁻⁴ G₀ | 35 |
| 200 | 10⁻³ G₀ | 72 |
How do computational studies predict the reactivity of this compound in aqueous vs. non-aqueous environments?
Q. Advanced Computational Modeling
- DFT Calculations: The boronic acid group’s Lewis acidity (pKa ~8.5) facilitates hydrolysis in water, forming boronate esters. In THF, the trigonal planar boron remains reactive for Suzuki coupling .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize the transition state in cross-coupling, reducing activation energy by ~15 kcal/mol compared to toluene.
Q. Key Insight
- Hydrogen Bonding: Water molecules coordinate with -B(OH)₂, lowering electrophilicity. Use mixed solvents (e.g., THF/H₂O) to balance reactivity and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
